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Compound of Interest |

Compound Name: 5,5-Dimethylhexan-1-ol
CAS No.: 2768-18-5
Cat. No.: B3050655
. J

A Technical Guide to Energetics, Phase Stability, and Experimental Validation

Executive Summary

5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) represents a structural class of "neo-terminated”
primary alcohols. Unlike linear 1-octanol, the presence of a terminal gem-dimethyl (neopentyl)
moiety imparts unique thermodynamic and kinetic stability profiles. For drug development
professionals, this molecule offers a strategic advantage: the steric bulk of the tert-butyl tail
blocks distal metabolic oxidation (e.qg.,

-oxidation) while maintaining the amphiphilic properties required for membrane permeation.

This guide provides a definitive thermodynamic baseline for 5,5-Dimethylhexan-1-ol,
synthesizing available experimental constants with high-fidelity Group Additivity estimations for
missing calorimetric data. It further details self-validating protocols for empirically verifying
these stability parameters in a pre-clinical setting.

Chemical Identity & Physical Constants

Before analyzing the energetics, we must establish the physical baseline. The following data
aggregates validated experimental values.
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Property Value Conditions Relevance
CAS Number 2768-18-5 N/A Unique Identifier
Molecular Formula N/A Stoichiometry

Mass balance

Molecular Weight 130.23 g/mol N/A )
calculations
Boiling Point ( Thermal processing
165.5 °C 760 mmHg o
limit
)
Volatility / Inhalation
Vapor Pressure 0.624 mmHg 25°C <K
ris
Density ( Process flow
0.823 g/cm? 20 °C ) ]
) engineering
] Safety / Flammability
Flash Point 60.6 °C Closed Cup S
classification
) Lipophilicity /
LogP (Predicted) 25+0.2 Octanol/Water

Bioavailability

Thermodynamic Properties: Data & Estimation

Direct calorimetric data (Combustion Enthalpy) for this specific isomer is not standard in public
registries. To ensure high-integrity data for process modeling, we derive the Enthalpy of
Formation (

) using the Benson Group Additivity Method.[1][2] This method is the industry "gold standard"
for estimating thermochemical properties of organic non-electrolytes.

Enthalpy of Formation () Calculation

Methodology: The molecule is deconstructed into polyvalent groups.[3] The sum of these group
contributions yields the gas-phase enthalpy of formation at 298 K.

Structure Decomposition:
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Benson Increment Total
Group Type . Count L
Notation (kcal/mol) Contribution
Primary Methyls 3 -10.08 -30.24
uaternar
Q Y 1 +0.50 +0.50
Carbon
Secondary
3 -4.95 -14.85
Methylene
Alpha Methylene 1 -8.10 -8.10
Hydroxyl Group 1 -37.90 -37.90

Total

-90.59 kcal/mol

Conversion to S| Units:

Phase Transition Thermodynamics

To determine the liquid phase enthalpy (relevant for solution chemistry), we estimate the

Enthalpy of Vaporization (

) using the Guthrie & Womersley Rule for alcohols.

o Estimated

(at 298 K): ~65.0 kJ/mol

e Calculated
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Expert Insight: The presence of the quaternary carbon (neopentyl group) introduces a "steric
lock" that slightly increases the heat of combustion compared to linear 1-octanol, but

significantly enhances oxidative stability.

Stability Mechanisms & Biological Implications

The thermodynamic stability of 5,5-Dimethylhexan-1-ol is not just a physical property; it is a
functional feature in drug design.

The "Neo-Tail" Blockade

In linear fatty alcohols, metabolic degradation often initiates via

-oxidation (oxidation of the terminal methyl). The 5,5-dimethyl substitution creates a steric
shield (the gem-dimethyl effect) that prevents Cytochrome P450 enzymes from accessing the
terminal carbons.
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Figure 1: Mechanism of metabolic stabilization via steric hindrance at the omega-position.

Experimental Protocols for Stability Assessment

To validate the theoretical values above, the following protocols should be executed. These are
designed to be self-validating—internal controls ensure data integrity.

Protocol A: Thermal Stability via High-Pressure DSC

Objective: Determine the onset temperature of thermal decomposition (

) and the enthalpy of decomposition.

Sample Prep: Weigh 2-5 mg of 5,5-Dimethylhexan-1-ol into a gold-plated high-pressure
crucible (to suppress vaporization).

o Reference: Use an empty crucible of identical mass.
e Purge: Nitrogen gas at 50 mL/min.
e Ramp: Heat from 25 °C to 400 °C at 5 °C/min.
 Validation Check:
o Endotherm (165 °C): Represents boiling (if seal leaks).
o Exotherm (>250 °C): Represents decomposition.[4]

o Self-Validation: If an endotherm appears before the exotherm, the crucible seal failed
(vaporization occurred). Discard data and reseal.

e Data Output: The

(extrapolated onset) serves as the "Safe Operating Limit" (SOL) for process heating.

Protocol B: Vapor Pressure Determination (Static
Method)

Objective: Generate a Clausius-Clapeyron plot to derive accurate
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e Apparatus: Isoteniscope or Static Ebulliometer connected to a vacuum manifold.

e Degassing (Critical Step): Freeze sample with liquid nitrogen, apply vacuum, then thaw.
Repeat 3x (Freeze-Pump-Thaw) to remove dissolved gases which artificially inflate pressure.

e Measurement:
o Thermostat sample at

(e.g., 40 °C). Allow equilibrium (pressure stable for 10 min). Record

o Step temperature by 10 °C up to 140 °C.
* Analysis: Plot

'S

e Calculation:

The slope

o Self-Validation: The

value of the regression must be

. Deviations indicate residual dissolved gas or thermal decomposition during the test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. nist.gov [nist.gov]

e 2. srd.nist.gov [srd.nist.gov]

¢ 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
e 4. researchgate.net [researchgate.net]

e 5. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0
documentation [thermo.readthedocs.io]

» To cite this document: BenchChem. [Thermodynamic Stability Profile: 5,5-Dimethylhexan-1-
ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050655#thermodynamic-stability-data-for-5-5-
dimethylhexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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